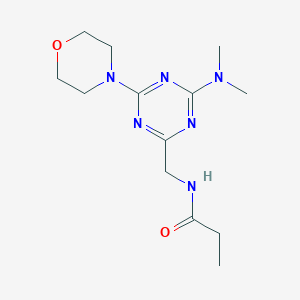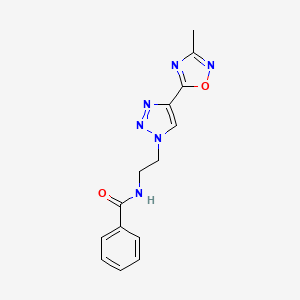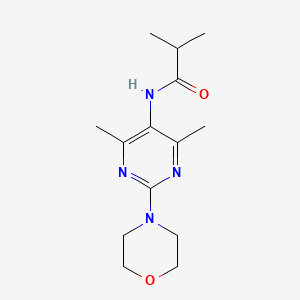![molecular formula C9H15N5O3 B3013717 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid CAS No. 924871-15-8](/img/structure/B3013717.png)
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid , also known as MTMPA , is a chemical compound with the molecular formula C9H15N5O3 and a molecular weight of 241.25 g/mol . It is used in proteomics research and is available for purchase from suppliers like Santa Cruz Biotechnology .
Synthesis Analysis
- Condensation : 4-morpholinobenzaldehyde reacts with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol and acetic acid, catalyzed by sodium hydroxide. This step yields the intermediate compound 3-methyl-5-(morpholin-4-ylmethyl)-1-phenyl-6,7-dihydro-5H-indazol-4-one .
- Cyclization : The intermediate compound undergoes cyclization in chloroform, catalyzed by acetic acid, resulting in the formation of the final product, MTMPA.
- Reduction : The final product is further reduced using sodium borohydride in ethanol to obtain the desired MTMPA compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid and its derivatives play a crucial role in various chemical syntheses. Studies have demonstrated its utility in forming complex heterocyclic compounds and intermediates. For instance, an unexpected aminolysis during the synthesis of 5-substituted pyrazoloquinazolines involved the displacement of a 4-morpholinyl group, indicating the reactive nature of these compounds in chemical transformations (Peet, 1989). Additionally, the structural and spectral analysis of related compounds, like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, contributes to our understanding of their conformation and hydrogen bonding interactions, which are vital for designing new chemical entities (Franklin et al., 2011).
Application in Medical Research
These compounds also find significant applications in medical research. One study explored the synthesis and evaluation of novel derivatives for their antitubercular and antifungal activities, highlighting the potential of these compounds in developing new therapeutic agents (Syed et al., 2013). Another research focused on the dynamic NMR study and theoretical calculations on the conformational exchange of valsartan and related compounds, which are critical for understanding drug design and pharmacodynamics (Li et al., 2007).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques involving these compounds are noteworthy. The development of efficient, one-pot methods for preparing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole exemplifies the innovative approaches in organic synthesis and compound modification (Alexakos & Wardrop, 2019). Such methods enhance the efficiency and applicability of these compounds in various fields of research.
Eigenschaften
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13/h1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQZWRRWBGWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


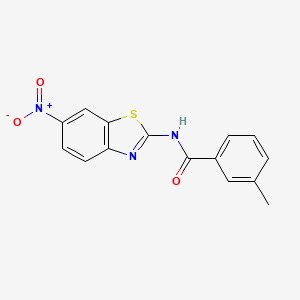
![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)
![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)
![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)
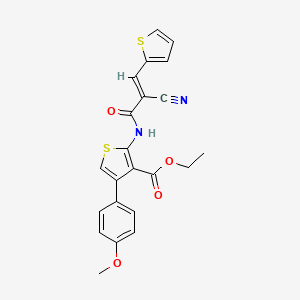
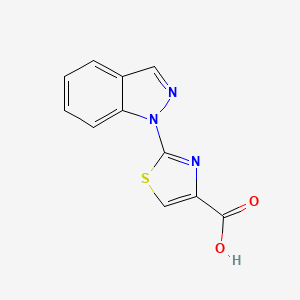
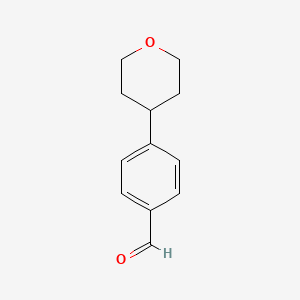
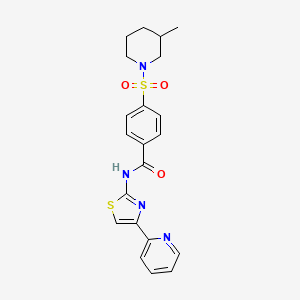

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)
